molecular formula C9H16N2O2 B051238 (R)-Tert-butyl (1-cyanopropan-2-YL)carbamate CAS No. 170367-68-7

(R)-Tert-butyl (1-cyanopropan-2-YL)carbamate

Cat. No. B051238
CAS RN: 170367-68-7
M. Wt: 184.24 g/mol
InChI Key: DIUMTAGYVCAZRM-SSDOTTSWSA-N
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Description

(R)-Tert-Butyl (1-cyanopropan-2-yl)carbamate, also known as (R)-TBC, is an organic compound belonging to the class of carbamates. It is a white crystalline solid composed of a tert-butyl group attached to a cyanopropan-2-yl moiety. It is an important intermediate in the synthesis of various organic compounds and has been used in a variety of scientific research applications. In

Scientific Research Applications

Biodegradation and Environmental Fate

  • Ethyl tert-butyl ether (ETBE), a compound structurally related to (R)-Tert-butyl (1-cyanopropan-2-YL)carbamate, has been extensively studied for its biodegradation and fate in soil and groundwater. Microorganisms capable of aerobically degrading ETBE as a carbon and energy source have been identified, and the aerobic biodegradation pathway involves the formation of various intermediates like tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA). These findings highlight the potential environmental impacts and biodegradation mechanisms of ETBE and related compounds (Thornton et al., 2020).

Synthetic Phenolic Antioxidants and Environmental Concerns

  • Synthetic phenolic antioxidants (SPAs), which are structurally related to this compound, have raised concerns due to their environmental occurrence, human exposure, and toxicity. SPAs, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been found in various environmental matrices and in humans. These compounds and their transformation products show potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity, prompting the need for future studies and the development of SPAs with lower toxicity (Liu & Mabury, 2020).

Catalytic Non-Enzymatic Kinetic Resolution

  • This compound may find applications in the field of catalytic non-enzymatic kinetic resolution, which is crucial in asymmetric organic synthesis. The development of chiral catalysts for asymmetric reactions has led to the advancement of catalytic non-enzymatic procedures, providing high enantioselectivity and yield for both products and recovered starting materials (Pellissier, 2011).

Structure-Metabolism Relationships in Carbamates

  • Understanding the structure-metabolism relationships in carbamates is essential for designing drugs or prodrugs. A review focusing on the metabolic hydrolysis of medicinal carbamates has identified a trend in metabolic lability, providing insights into the design of carbamates with desired metabolic stability or lability. This knowledge can guide the development and application of compounds like this compound in pharmaceutical contexts (Vacondio et al., 2010).

Safety and Hazards

The safety information for “®-Tert-butyl (1-cyanopropan-2-YL)carbamate” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statement is H302 . Precautionary statements include P280, P305, P338, P351 .

properties

IUPAC Name

tert-butyl N-[(2R)-1-cyanopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUMTAGYVCAZRM-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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